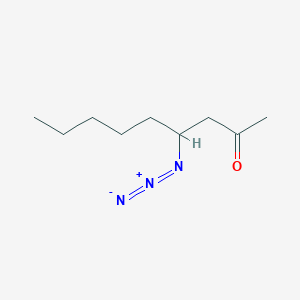![molecular formula C27H24 B12635189 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene CAS No. 919341-60-9](/img/structure/B12635189.png)
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene is a complex organic compound characterized by a spirocyclic structure. This compound features a spiro[2.4]heptane core with phenyl and diphenylethenyl substituents, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of aryldibromocyclopropanes with diallylation and metathesis reactions using Grubbs’ catalyst . The reaction conditions often include low temperatures and the use of specific reagents like lithium diallylcuprate and allyl magnesium bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The phenyl and diphenylethenyl groups can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds have similar spirocyclic structures and biological activities.
Azaspiro[2.4]hept-1-ene: Exhibits greater water solubility and reactivity as dipolarophiles.
Uniqueness
1-(2,2-Diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene is unique due to its specific combination of phenyl and diphenylethenyl groups attached to a spirocyclic core. This structure provides distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
919341-60-9 |
|---|---|
Molecular Formula |
C27H24 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(2,2-diphenylethenyl)-2-phenylspiro[2.4]hept-1-ene |
InChI |
InChI=1S/C27H24/c1-4-12-21(13-5-1)24(22-14-6-2-7-15-22)20-25-26(23-16-8-3-9-17-23)27(25)18-10-11-19-27/h1-9,12-17,20H,10-11,18-19H2 |
InChI Key |
YKXDVRYJRQJMPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=C2C3=CC=CC=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B12635113.png)
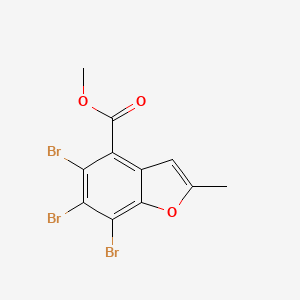

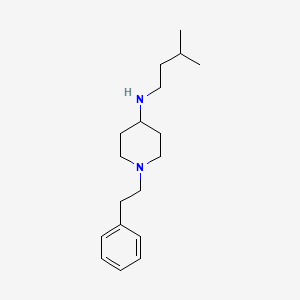

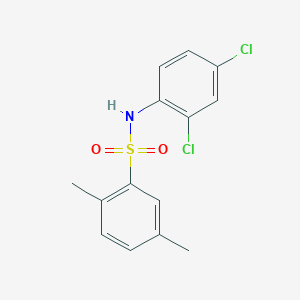
![Cyclohexanol, 4-[[4-[5-(dimethylamino)-1-(phenylmethyl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B12635145.png)
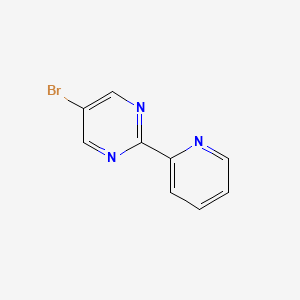
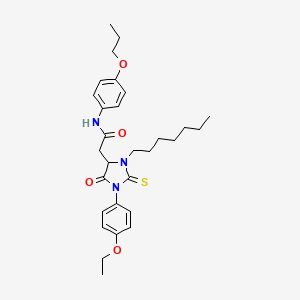

![2,3-Dimethyl-5-phenyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione](/img/structure/B12635177.png)
![2-Phenyl-3-[3-(trifluoromethyl)anilino]prop-2-enal](/img/structure/B12635179.png)
![3-[(1-Cyanooctahydro-1H-inden-1-yl)amino]propane-1-sulfonic acid](/img/structure/B12635180.png)
